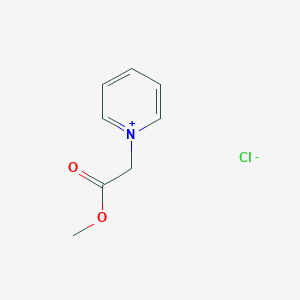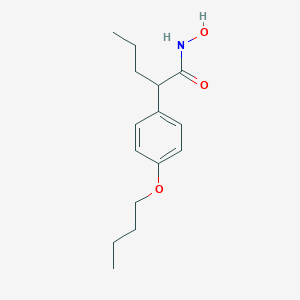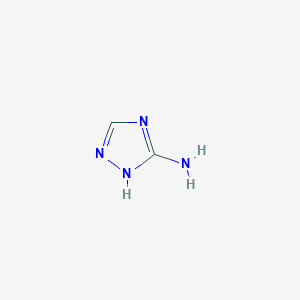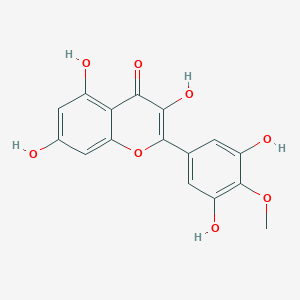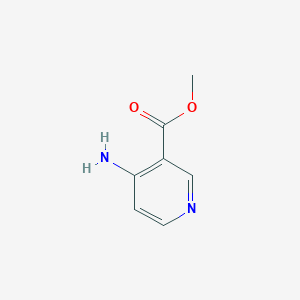
甲基4-氨基烟酸酯
概述
描述
Methyl 4-aminonicotinate is a compound that has been studied for various applications, including its role as a building block in chemical synthesis and its potential use in pest management. It is related to the family of pyridine compounds, which are known for their versatility in chemical reactions and biological activity.
Synthesis Analysis
The synthesis of compounds related to methyl 4-aminonicotinate has been explored in several studies. For instance, the synthesis of 4-methylnicotinamide adenine dinucleotide, a modified coenzyme, from a pyridinium chloride derivative has been reported . Another study describes a one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates, which are structurally related to methyl 4-aminonicotinate, using a relay catalytic cascade reaction . Additionally, the synthesis of methyl 2-amino-6-methoxynicotinate, a valuable building block for the preparation of fused 2-pyridones, was achieved using a combination of microwave and flow reaction technologies .
Molecular Structure Analysis
The molecular structure of compounds similar to methyl 4-aminonicotinate has been characterized using various analytical techniques. For example, the structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was confirmed by IR, NMR, and single crystal X-ray diffraction studies . Schiff base compounds derived from isonicotinic acid hydrazide were characterized by elemental analysis, IR, NMR spectra, and single crystal X-ray diffractions, revealing trans configurations with respect to the C=N double bonds .
Chemical Reactions Analysis
The chemical reactivity of compounds related to methyl 4-aminonicotinate has been investigated in various contexts. For instance, the modified coenzyme 4-methylnicotinamide adenine dinucleotide was found to be capable of chemical 1,4-reduction and acted as a competitive inhibitor to nicotinamide adenine dinucleotide in a specific enzymatic conversion . The study on the synthesis of methyl 4-aminopyrrole-2-carboxylates also involved catalytic reduction steps .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to methyl 4-aminonicotinate have been analyzed in several studies. The vibrational wavenumbers, hyperpolarizability, molecular electrostatic potential, and HOMO and LUMO analysis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid were computed using HF and DFT methods . The thermal stability and absorption wavelengths of this compound were also determined . In another study, the energetic properties, including heats of formation and detonation parameters, of nitrogen-rich furoxan derivatives were investigated .
Case Studies
Methyl isonicotinate, a compound closely related to methyl 4-aminonicotinate, has been extensively studied as a non-pheromone semiochemical for thrips pest management. Field and laboratory experiments have demonstrated its effectiveness in increasing trap capture of various thrips species, indicating its potential for use in enhanced monitoring and other management strategies .
科学研究应用
害虫管理:甲基异烟酸酯被研究用于管理蓟马,一种农业害虫。它是一种非信息素半化学物质,显示出在各种作物中捕捉和管理蓟马的潜力 (Teulon et al., 2017)。
蛋白激酶抑制:甲基4-氨基烟酸酯的衍生物,如4-氨基-2-甲基硫代嘧啶-5-羧酸乙酯,用于制备嘧啶嘧啶类蛋白激酶抑制剂。这些化合物表现出激发态分子内质子转移(ESIPT),对其生物活性具有重要意义 (Jana, Dalapati, & Guchhait, 2013)。
光谱研究:对甲基6-氨基烟酸酯的研究探讨了其溶剂致色性和质子异构性,有助于我们了解不同溶剂和酸碱浓度下的化学行为 (Nayak & Dogra, 2004)。
化学合成:从甲基4-氨基苯甲酸酯合成的甲基4-异烟酰胺基苯甲酸酯单水合物的研究,为我们提供了有关其分子结构和晶体形态中相互作用的见解 (Zhang & Zhao, 2010)。
化学发光衍生:甲基乙二醛通过2-氨基烟酸衍生化用于化学发光,展示了其在化学分析中敏感和选择性方法中的潜力 (Ohba, Sakata, & Zaitsu, 2000)。
血红蛋白氧亲和力调节:与2-(芳氧基)-2-甲基丙酸和4-氨基烟酸酯衍生物有关的某些化合物,被研究其降低人类血红蛋白氧亲和力的能力,暗示了潜在的临床应用 (Randad et al., 1991)。
腐蚀抑制:与甲基4-氨基烟酸酯有关的2-氨基-4-甲基噻唑显示出作为腐蚀抑制剂对于酸性溶液中的低碳钢的有效性,突显了其在材料保护和工业应用中的潜力 (Yüce et al., 2014)。
安全和危害
Methyl 4-aminonicotinate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water .
作用机制
Target of Action
Methyl 4-aminonicotinate, also known as the methyl ester of 4-aminonicotinic acid , is a compound that primarily targets the peripheral vasodilation . The peripheral vasodilation plays a crucial role in regulating blood flow and pressure in the body.
Mode of Action
It is thought to promote the release of prostaglandin d2 . Prostaglandin D2 is a potent vasodilator, meaning it causes blood vessels to widen and thus increases blood flow . This action is strictly locally-acting due to its short half-life .
Result of Action
The primary result of Methyl 4-aminonicotinate’s action is enhanced local blood flow at the site of application . This is due to its vasodilatory effect, which widens blood vessels and increases blood flow. This can help to relieve muscle and joint pain .
属性
IUPAC Name |
methyl 4-aminopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-11-7(10)5-4-9-3-2-6(5)8/h2-4H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCARFFAPQGYGBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CN=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343803 | |
| Record name | Methyl 4-aminonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16135-36-7 | |
| Record name | Methyl 4-aminonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-aminopyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Methyl 4-aminonicotinate in the synthesis of Clitidine?
A1: Methyl 4-aminonicotinate serves as a crucial starting material in the enzymatic synthesis of Clitidine []. It acts as a substrate for the trans-glycosidation reaction catalyzed by pig-brain NADase. This enzyme transfers the ribosyl group from β-NAD to Methyl 4-aminonicotinate, forming a novel NAD-analogue. This intermediate is then subjected to further enzymatic cleavages, ultimately yielding Clitidine.
Q2: Are there any alternative synthesis routes for Clitidine that don't involve Methyl 4-aminonicotinate?
A2: While the provided research article [] focuses solely on the enzymatic synthesis utilizing Methyl 4-aminonicotinate, other synthetic routes for Clitidine might exist. Further research and literature review focusing specifically on Clitidine synthesis would be necessary to explore alternative approaches.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



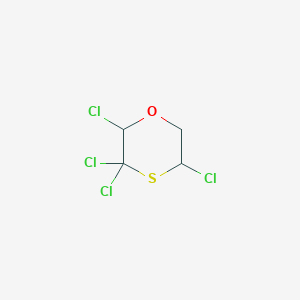
![1-Oxaspiro[3.5]nonane](/img/structure/B94716.png)
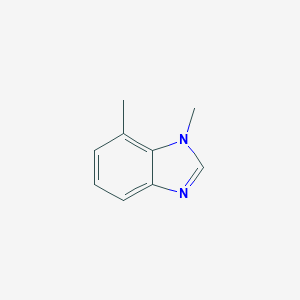
![ethyl (2S)-2-[(4-chlorobenzoyl)amino]-3-phenylpropanoate](/img/structure/B94721.png)


